(R)-N-Methyl-[1,1'-binaphthalene]-2,2'-diamine
Overview
Description
®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine is a chiral organic compound derived from binaphthalene. It is known for its unique structural properties and its applications in various fields, including asymmetric catalysis and material science. The compound’s chirality and binaphthalene backbone make it a valuable component in the synthesis of chiral ligands and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine typically involves the following steps:
Starting Material: The synthesis begins with ®-1,1’-binaphthalene-2,2’-diamine.
Industrial Production Methods
Industrial production methods for ®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the binaphthalene backbone.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinones and related oxidized derivatives.
Reduction: Reduced binaphthalene derivatives.
Substitution: Functionalized binaphthalene compounds with various substituents.
Scientific Research Applications
®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism by which ®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine exerts its effects involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations . The binaphthalene backbone provides a rigid framework that enhances the selectivity and efficiency of these reactions .
Comparison with Similar Compounds
Similar Compounds
®-1,1’-Binaphthalene-2,2’-diamine: The parent compound from which ®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine is derived.
®-1,1’-Binaphthalene-2,2’-diol: Another chiral binaphthalene derivative used in asymmetric catalysis.
®-BINAP: A widely used chiral ligand in asymmetric synthesis.
Uniqueness
®-N-Methyl-[1,1’-binaphthalene]-2,2’-diamine is unique due to its methylated amine groups, which enhance its solubility and reactivity compared to its parent compound. This modification allows for greater versatility in its applications, particularly in the synthesis of chiral catalysts and ligands .
Properties
IUPAC Name |
1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13,23H,22H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDHBKHOJVXISS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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